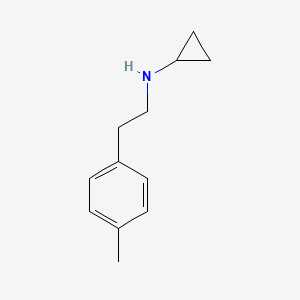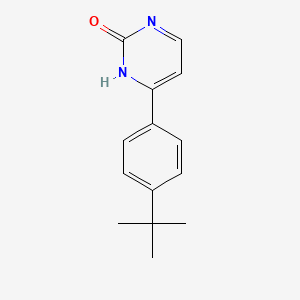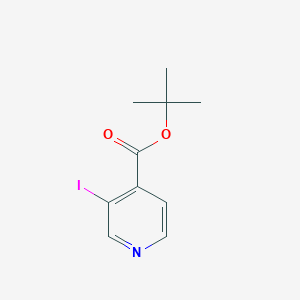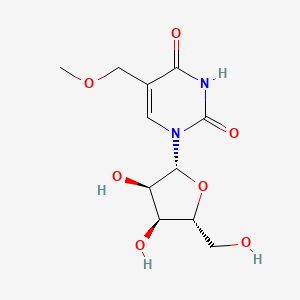
5-Methoxymethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxymethyluridine: is a thymidine analog with the chemical formula C11H16N2O7 . It is a modified nucleoside that incorporates a methoxymethyl group at the 5-position of the uridine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxymethyluridine typically involves the modification of uridineThe reaction conditions often involve the use of methoxymethyl chloride and a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxymethyluridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the uridine base or the methoxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl group, while substitution reactions can introduce various functional groups at the 5-position .
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxymethyluridine is used as a building block in the synthesis of modified nucleic acids. It is valuable in the study of nucleic acid chemistry and the development of nucleoside analogs .
Biology: In biological research, this compound is used to label and track DNA synthesis. It can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms .
Medicine: Its ability to be incorporated into DNA makes it a candidate for disrupting viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for various applications in drug development and molecular diagnostics .
Mecanismo De Acción
5-Methoxymethyluridine exerts its effects primarily through its incorporation into DNA. As a thymidine analog, it can be incorporated into DNA strands during replication. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
5-Methyluridine: A methylated form of uridine, commonly found in tRNA.
5-Fluorouridine: A fluorinated analog of uridine, used as an anticancer agent.
5-Bromouridine: A brominated analog of uridine, used in research to study RNA synthesis.
Uniqueness: 5-Methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5-position. This modification imparts distinct chemical and biological properties, making it valuable for specific applications in research and medicine. Unlike other analogs, it offers a balance of stability and reactivity, making it suitable for various experimental and therapeutic uses .
Propiedades
Fórmula molecular |
C11H16N2O7 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
SMILES isomérico |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


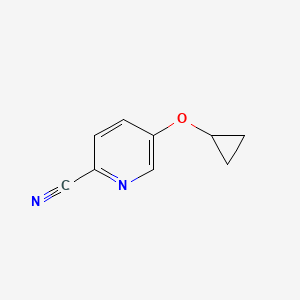
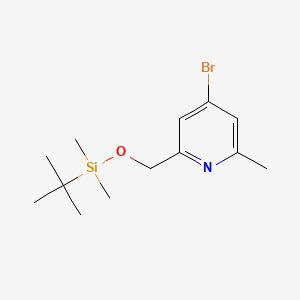
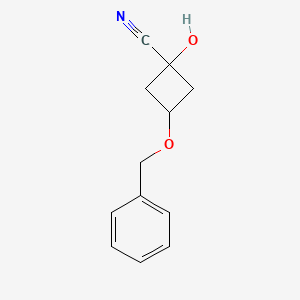

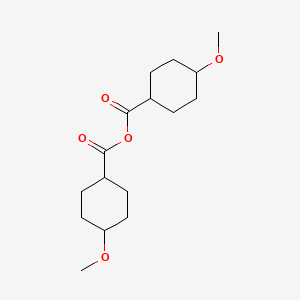
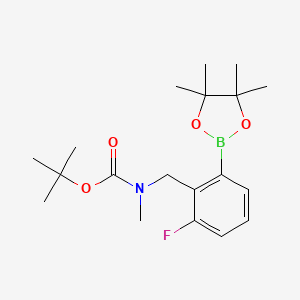
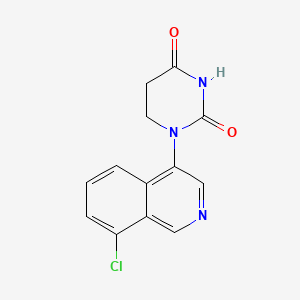
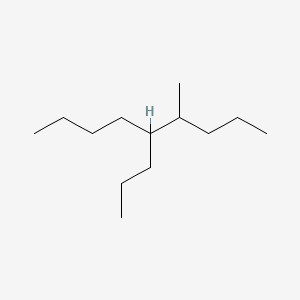
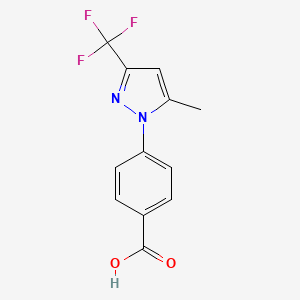
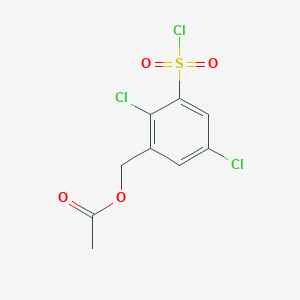
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
